molecular formula C5H6ClF3O B1272843 Allyl 2-chloro-1,1,2-trifluoroethyl ether CAS No. 380-44-9

Allyl 2-chloro-1,1,2-trifluoroethyl ether

Cat. No.: B1272843
CAS No.: 380-44-9
M. Wt: 174.55 g/mol
InChI Key: GUOLBKNVOPIGNP-UHFFFAOYSA-N
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Description

Allyl 2-chloro-1,1,2-trifluoroethyl ether is an organic compound with the molecular formula C5H6ClF3O. It is a clear, colorless liquid known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . The compound is characterized by its ether linkage and the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-chloro-1,1,2-trifluoroethyl ether typically involves the reaction of allyl alcohol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Allyl 2-chloro-1,1,2-trifluoroethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 2-chloro-1,1,2-trifluoroethyl ether involves its interaction with various molecular targets. The presence of the ether linkage and halogen atoms allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

Comparison: Allyl 2-chloro-1,1,2-trifluoroethyl ether is unique due to its allyl group, which imparts distinct reactivity compared to other similar compounds. The presence of the allyl group allows for additional types of chemical reactions, such as polymerization and cross-linking, which are not possible with compounds lacking this functional group .

Properties

IUPAC Name

3-(2-chloro-1,1,2-trifluoroethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOLBKNVOPIGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380914
Record name Allyl 2-chloro-1,1,2-trifluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-44-9
Record name Allyl 2-chloro-1,1,2-trifluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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